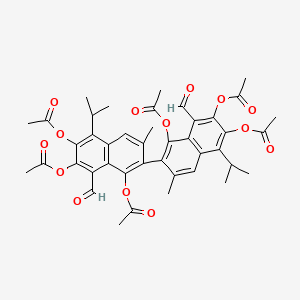
Gossypol hexaacetate
Cat. No. B8620583
Key on ui cas rn:
30719-67-6
M. Wt: 770.8 g/mol
InChI Key: LJKDPUCDUDLUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04297341
Procedure details


Gossypol acetic acid was obtained from the U.S. Department of Agriculture. Analytically pure gossypol was prepared from the acetic acid adduct by the method of Campbell et al., J. Amer. Chem. Soc. 59, 1723-38(1937). In the process, the adduct is dissolved in peroxide-free ether, mixed with aqueous sodium bisulfite solution (0.4%) and heated at 50° C. The resultant solid is further purified by repeating the process and by crystallization of the final solid from a mixture of ether and petroleum ether.


[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:24]([C:25]2[C:26]([CH3:52])=[CH:27][C:28]3[C:38]([CH:39]([CH3:41])[CH3:40])=[C:37]([O:42]C(C)=O)[C:36]([O:46]C(C)=O)=[C:35]([CH:50]=[O:51])[C:29]=3[C:30]=2[O:31]C(C)=O)=[C:23]([O:53]C(C)=O)[C:5]2=[C:6]([CH:21]=[O:22])[C:7]([O:17]C(C)=O)=[C:8]([O:13]C(C)=O)[C:9]([CH:10]([CH3:12])[CH3:11])=[C:4]2[CH:3]=1.S(=O)(O)[O-].[Na+]>>[CH3:52][C:26]1[C:25]([C:24]2[C:2]([CH3:1])=[CH:3][C:4]3[C:9]([CH:10]([CH3:12])[CH3:11])=[C:8]([OH:13])[C:7]([OH:17])=[C:6]([CH:21]=[O:22])[C:5]=3[C:23]=2[OH:53])=[C:30]([OH:31])[C:29]2=[C:35]([CH:50]=[O:51])[C:36]([OH:46])=[C:37]([OH:42])[C:38]([CH:39]([CH3:40])[CH3:41])=[C:28]2[CH:27]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=2C(=C(C(=C(C2C(C)C)OC(=O)C)OC(=O)C)C=O)C(=C1C=3C(=CC4=C(C3OC(=O)C)C(=C(C(=C4C(C)C)OC(=O)C)OC(=O)C)C=O)C)OC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Step Three
[Compound]
|
Name
|
peroxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant solid is further purified
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by crystallization of the final solid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
from a mixture of ether and petroleum ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=2C(=C(C(=C(C2C(C)C)O)O)C=O)C(=C1C=3C(=CC4=C(C3O)C(=C(C(=C4C(C)C)O)O)C=O)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
